5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a chloro group, a cyclohexylamino group, and a phenyl group attached to a dihydropyridazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-chloro-4-formylpyrrole-3-carboxylates with arylamines under reflux conditions in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating and the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxyphenylboronic Acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 5-Chloro-4-nitropyrazoles
Uniqueness
5-Chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential biological activity
Properties
Molecular Formula |
C16H20ClN3O |
---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
5-chloro-4-(cyclohexylamino)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H20ClN3O/c17-14-11-18-20(13-9-5-2-6-10-13)16(21)15(14)19-12-7-3-1-4-8-12/h2,5-6,9-12,14-15,19H,1,3-4,7-8H2 |
InChI Key |
IZEUAUREQKBLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C(C=NN(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.